molecular formula C16H18N2O4S2 B2833015 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 955254-51-0

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2833015
CAS No.: 955254-51-0
M. Wt: 366.45
InChI Key: HRKLYVVDJGNEJX-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a thiophene-sulfonamide core, a functional group known to confer potent biological activity. Sulfonamides are a major class of compounds that exhibit a broad spectrum of pharmacological effects, primarily due to their ability to act as enzyme inhibitors . Historically, sulfonamide functional groups have been the basis for drugs with antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase activities, playing roles in treating conditions from infections to inflammation and glaucoma . The specific structure of this compound, which integrates a thiophene ring and a pyrrolidinone moiety, suggests potential for diverse research applications. Compounds with thiophene-sulfonamide architectures have been identified as potent inhibitors of enzymes like 5-lipoxygenase, a key target in inflammation research . Furthermore, structurally similar sulfonamide-based compounds are being investigated in anti-neoplastic research, with some acting as inhibitors of cysteine proteases, such as deubiquitinating enzymes, which are promising targets in oncology . This product is intended for research purposes in early-stage drug discovery and chemical biology. Researchers can utilize it to explore new therapeutic agents, study structure-activity relationships (SAR), and investigate novel mechanisms of action. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-14-6-4-13(5-7-14)18-11-12(9-15(18)19)10-17-24(20,21)16-3-2-8-23-16/h2-8,12,17H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKLYVVDJGNEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxyphenylboronic acid with a suitable thiophene derivative under palladium-catalyzed conditions . The reaction conditions often include the use of bases like sodium carbonate and solvents such as tetrahydrofuran (THF) and water.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies similar to those used for other thiophene derivatives. These methods often employ continuous-flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Formoterol-Related Compounds (4-Methoxyphenyl Derivatives)

  • Example: N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide (Formoterol-related compound C) .
  • Structural Differences: Formoterol derivatives feature ethanolamine backbones and β-agonist activity, contrasting with the pyrrolidinone core and sulfonamide group in the target compound. The 4-methoxyphenyl group in both compounds enhances membrane permeability but serves distinct roles: β2-adrenergic receptor activation in Formoterol vs.
  • Functional Impact :
    • Formoterol derivatives are optimized for bronchodilation, while the target compound’s sulfonamide group may favor protease or kinase binding .

Astemizole (Antihistamine with 4-Methoxyphenyl Moieties)

  • Structure :
    • 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine .
  • Comparison: Both compounds incorporate 4-methoxyphenyl groups, but Astemizole’s piperidine-benzimidazole scaffold confers H1-receptor antagonism, whereas the target compound’s pyrrolidinone-thiophene system may target different enzymes or receptors.
  • Pharmacokinetics :
    • Astemizole’s methanesulfonate raw material improves solubility , while the target compound’s sulfonamide may enhance metabolic stability.

Meisoindigo Derivatives (Anticancer Agents)

  • Example :
    • (E)-2-(1-((3-Ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)acetamide (IC50: 5.31 × 10⁻¹⁵ M) .
  • Key Differences: The meisoindigo core enables intercalation with DNA, while the target compound’s pyrrolidinone-sulfonamide structure may inhibit kinases or proteases. Both compounds use 4-methoxyphenyl groups for hydrophobic interactions but differ in core electronegativity.

Comparative Analysis Table

Compound Core Structure 4-Methoxyphenyl Role Key Functional Group Therapeutic Area Reference
Target Compound Pyrrolidin-5-one Lipophilicity/binding Thiophene-2-sulfonamide Hypothesized: Oncology
Formoterol-Related Compound C Ethanolamine β2-receptor binding Acetamide Respiratory (bronchodilator)
Astemizole Benzimidazole-piperidine H1-receptor antagonism Fluorophenyl-methyl Antihistamine
Meisoindigo Derivative Isoindigo-oxindole DNA intercalation Acetamide-isoxazole Breast cancer

Q & A

Basic: What are the key considerations for synthesizing N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide with high purity?

Methodological Answer:
Synthesis involves multi-step reactions, including coupling of thiophene-2-sulfonamide with a pyrrolidinone intermediate. Key steps:

  • Reaction Optimization : Use palladium catalysts for Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group .
  • Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC to isolate the product. Monitor purity via TLC or HPLC (>98% purity) .
  • Yield Enhancement : Continuous flow reactors improve mixing and reduce side reactions .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:
Structural validation requires:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement; resolve twinning with HKLF 5 in SHELXTL .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 407.1) .

Advanced: How can X-ray crystallography be optimized for determining the crystal structure of this sulfonamide derivative?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Collect 180° of φ-scans to mitigate absorption .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. Use RIGU restraints for flexible pyrrolidinone rings .
  • Validation : Check ADPs with PLATON; resolve disorder via PART instructions .

Advanced: What strategies address contradictory bioactivity data in different assay models for this compound?

Methodological Answer:

  • Assay Harmonization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Dose-Response Analysis : Use Hill plots to compare EC50_{50} values across models. Adjust for serum protein binding .
  • Target Specificity : Perform kinase profiling (e.g., Eurofins KinaseScan) to rule off-target effects .

Advanced: How to design SAR studies focusing on the thiophene-sulfonamide moiety?

Methodological Answer:

  • Substituent Variation : Replace thiophene with furan or phenyl groups; assess IC50_{50} shifts in enzyme assays .
  • Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., COX-2) .
  • Free-Wilson Analysis : Quantify contributions of sulfonamide H-bond donors to binding affinity .

Basic: What analytical methods assess purity and stability under different conditions?

Methodological Answer:

  • HPLC : Use C18 columns (ACN/0.1% TFA gradient) to detect degradation products (>95% purity) .
  • Thermal Analysis : DSC scans (10°C/min) identify melting points (e.g., 178–182°C) and polymorphic transitions .
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis via LC-MS .

Advanced: What computational approaches predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to ATPase domains (GROMACS, 100 ns runs) to assess stability .
  • QSAR Modeling : Train models with MOE descriptors (e.g., logP, PSA) to predict IC50_{50} against kinases .
  • Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify CYP3A4-mediated oxidation sites .

Advanced: How to resolve discrepancies in enzyme inhibition kinetics data?

Methodological Answer:

  • Replicate Assays : Use triplicate runs with internal controls (e.g., staurosporine) to minimize variability .
  • Substrate Titration : Fit data to Michaelis-Menten equation with GraphPad Prism; compare Ki_i values .
  • Allosteric Effects : Test pre-incubation (10–30 min) to distinguish competitive vs. non-competitive inhibition .

Basic: What are common degradation pathways and stabilization strategies?

Methodological Answer:

  • Hydrolysis : Sulfonamide cleavage at pH <3 or >10. Stabilize with lyophilization (pH 7.4 buffer) .
  • Oxidation : Add 0.1% BHT to ethanolic stock solutions to prevent radical formation .
  • Photodegradation : Store in amber vials under N2_2; monitor via UV-Vis (λ = 280 nm) .

Advanced: How does the methoxyphenyl group influence pharmacokinetics?

Methodological Answer:

  • Solubility : LogP increases by ~0.5 vs. unsubstituted phenyl, reducing aqueous solubility (use co-solvents like PEG-400) .
  • Metabolism : O-demethylation by CYP2D6 (confirm via human liver microsome assays). Block with deuterated methoxy groups .
  • Plasma Protein Binding : Measure via equilibrium dialysis; methoxyphenyl increases albumin binding (85–90%) .

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